molecular formula C15H14O5 B1439850 4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid CAS No. 1261925-74-9

4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid

Cat. No. B1439850
CAS RN: 1261925-74-9
M. Wt: 274.27 g/mol
InChI Key: QXRNWPNPULHUNN-UHFFFAOYSA-N
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Description

“4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” is an aromatic acid that has antimicrobial properties . It is used as a food additive for the preservation of meat and poultry . The 3,4-dimethoxyphenyl group in this molecule is an intramolecular hydrogen acceptor .


Synthesis Analysis

The synthesis of “4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” involves decarboxylation in water . The decarboxylic reaction temperature is controlled at 0 ℃-40 ℃, preferred 15 ℃-20 ℃ . The decarboxylic reaction time was controlled at 1.5-4 hour, preferred 3 hours .


Molecular Structure Analysis

The molecular structure of “4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” can be represented by the formula C10H12O4 . The structure contains a benzene ring conjugated to a propanoic acid .


Chemical Reactions Analysis

The 3,4-dimethoxyphenyl group in this molecule allows it to undergo transfer reactions with other molecules, such as protocatechuic acid and lignin . It also reacts with formaldehyde in the presence of acid to give an isochromanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” include a melting point of 96-98 °C . It is a white to beige powder . The molecular weight is 196.2 g/mol .

Scientific Research Applications

Synthesis of Isochromanone

This compound reacts with formaldehyde in the presence of acid to give an isochromanone . Isochromanones are important building blocks in organic synthesis and have a wide range of applications in medicinal chemistry and material science .

Corrosion Inhibitor

A study has shown that 3,4-dimethoxy phenyl thiosemicarbazone, which can be derived from this compound, can act as an effective corrosion inhibitor for copper in 1 M hydrochloric acid (HCl) solutions . This could be useful in industries where copper is used and corrosion is a concern .

Cross-Coupling Reactions

3,4-Dimethoxyphenylboronic acid, which can potentially be synthesized from this compound, can be used as a substrate in cross-coupling reactions with 5,7-dichloropyrido[4,3-d]pyrimidine catalyzed by palladium . Cross-coupling reactions are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Synthesis of Natural Alkaloids

This compound can also be used as a starting material for the synthesis of buflavine 1, a natural alkaloid . Natural alkaloids have a wide range of biological activities and are often used in medicinal chemistry .

Solubility Studies

The solubility of this compound in water can be studied, which can provide valuable information for its applications in various fields .

Storage and Stability Studies

The stability of this compound under different storage conditions can be studied. This can provide insights into its shelf life and optimal storage conditions, which are important for its practical applications .

Safety and Hazards

“4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O5/c1-19-13-6-4-10(8-14(13)20-2)9-3-5-11(15(17)18)12(16)7-9/h3-8,16H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRNWPNPULHUNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40690843
Record name 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-Dimethoxyphenyl)-2-hydroxybenzoic acid

CAS RN

1261925-74-9
Record name 3-Hydroxy-3',4'-dimethoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40690843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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